molecular formula C10H14N2OS B7724381 N'-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid

N'-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid

Cat. No.: B7724381
M. Wt: 210.30 g/mol
InChI Key: PPGYUMGMHBORBV-UHFFFAOYSA-N
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Description

N’-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid typically involves the reaction of N-phenylcarbamimidothioic acid with 2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, which can be monitored using techniques like thin-layer chromatography (TLC).

Industrial Production Methods

On an industrial scale, the production of N’-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N’-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules and polymers.

    Biology: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in targeted drug delivery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N’-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and phenyl groups allow it to form hydrogen bonds and π-π interactions with biological molecules, facilitating its incorporation into drug delivery systems or its activity as a therapeutic agent. The exact pathways and targets depend on the specific application and the molecular environment.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxypropyl)methacrylamide: Known for its use in polymer science and drug delivery.

    N-phenylcarbamimidothioic acid: A precursor in the synthesis of various derivatives.

    2-hydroxypropylamine: A building block for numerous chemical compounds.

Uniqueness

N’-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to form stable complexes and its biocompatibility make it particularly valuable in drug delivery and therapeutic applications.

Properties

IUPAC Name

N'-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-8(13)7-11-10(14)12-9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGYUMGMHBORBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN=C(NC1=CC=CC=C1)S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN=C(NC1=CC=CC=C1)S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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